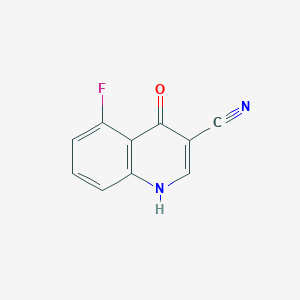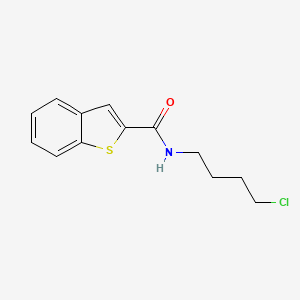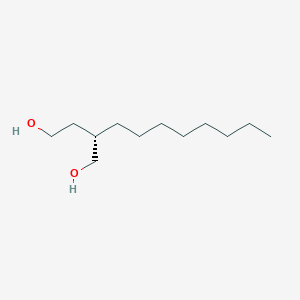
(2S)-2-Octylbutane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Octylbutane-1,4-diol is an organic compound with the molecular formula C12H26O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) on the second carbon of an octyl chain and another hydroxyl group on the fourth carbon of a butane chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Octylbutane-1,4-diol can be achieved through various synthetic routes. One common method involves the reduction of the corresponding diketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding diketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient reduction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
化学反应分析
Types of Reactions
(2S)-2-Octylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the hydroxyl groups can lead to the formation of alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学研究应用
(2S)-2-Octylbutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a precursor to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-Octylbutane-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. This compound may also participate in metabolic pathways, undergoing enzymatic transformations that lead to the formation of bioactive metabolites.
相似化合物的比较
Similar Compounds
(2S)-2-Octylbutane-1,3-diol: Similar structure but with the hydroxyl group on the third carbon of the butane chain.
(2S)-2-Octylbutane-1,2-diol: Hydroxyl groups on the first and second carbons of the butane chain.
(2S)-2-Octylbutane-1,5-diol: Hydroxyl groups on the first and fifth carbons of the butane chain.
Uniqueness
(2S)-2-Octylbutane-1,4-diol is unique due to its specific chiral configuration and the positioning of the hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and the study of stereochemistry.
属性
CAS 编号 |
827628-89-7 |
|---|---|
分子式 |
C12H26O2 |
分子量 |
202.33 g/mol |
IUPAC 名称 |
(2S)-2-octylbutane-1,4-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-12(11-14)9-10-13/h12-14H,2-11H2,1H3/t12-/m0/s1 |
InChI 键 |
TYBKGVWQUWPGQF-LBPRGKRZSA-N |
手性 SMILES |
CCCCCCCC[C@@H](CCO)CO |
规范 SMILES |
CCCCCCCCC(CCO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


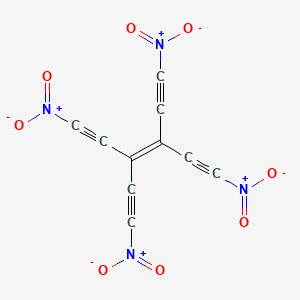


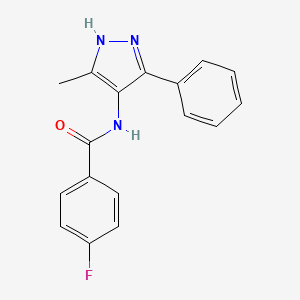
![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)

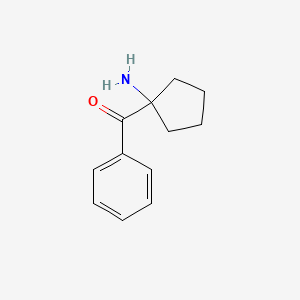
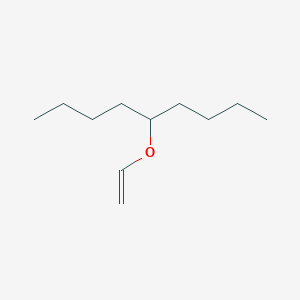
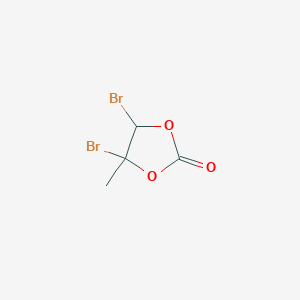
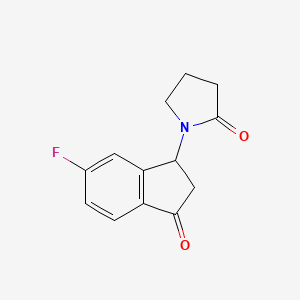
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
